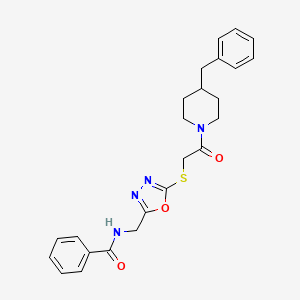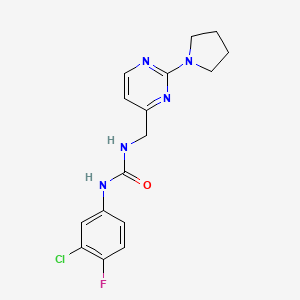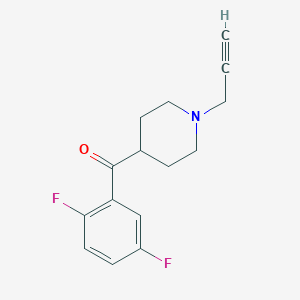![molecular formula C15H10F3N3O B2468687 1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} CAS No. 321980-19-2](/img/structure/B2468687.png)
1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} is a synthetic compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is also known as LFM-A13 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
1H-indole-2,3-dione derivatives, including those with hydrazone modifications, have been studied for their antituberculosis activity. A study found that certain 5-fluoro and 5-nitro-1H-indole-2,3-dione derivatives showed significant inhibitory activity against Mycobacterium tuberculosis H37Rv, an indication of their potential in tuberculosis treatment (Karalı et al., 2007).
Photolytic Behavior
The photolytic behavior of 1H-indole-2,3-dione derivatives has been explored, particularly in comparison with commercial photoprotective agents. These studies help understand their potential applications in the pharmaceutical and cosmetic industries as UV absorbers (Dimitrijević et al., 2016).
Crystal Structures and Molecular Interactions
Research on the crystal structures and molecular interactions of various 1H-indole-2,3-dione derivatives, including those with trifluoromethoxy groups, provides insights into their chemical properties and potential applications in various fields, including material science and drug design (Kaynak et al., 2013).
Synthetic Versatility in Drug Synthesis
1H-indole-2,3-dione (Isatins) are recognized for their synthetic versatility, enabling the synthesis of a wide variety of heterocyclic compounds. This versatility is crucial for drug synthesis, making them valuable in pharmaceutical research (Garden & Pinto, 2001).
Reaction Mechanisms and Molecular Properties
Studies have been conducted to understand the molecular properties and reaction mechanisms of 1H-indole-2,3-dione derivatives, including thiosemicarbazone compounds. This research is significant for the development of new pharmaceuticals and understanding chemical reactions (Kandemirli et al., 2015).
Selective Optical Chemosensors
1H-indole-2,3-dione compounds have been investigated for their potential as chemosensors, particularly for the selective detection of Fe3+ ions. This application is relevant in fields like environmental monitoring and analytical chemistry (Fahmi et al., 2019).
Anticancer Activity
Research into the antileukemic potential of derivatives of 1H-indole-2,3-dione has been conducted, showing promise in the treatment of various cancer cell lines. This highlights the potential of these compounds in developing new anticancer therapies (Kuruca et al., 2008).
Eigenschaften
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)9-4-3-5-10(8-9)20-21-13-11-6-1-2-7-12(11)19-14(13)22/h1-8,19,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJRBXNXDXETFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1-Adamantyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2468604.png)
![1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone](/img/structure/B2468607.png)

![1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2468610.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2468611.png)
![2-[[1-[2-(3,5-Dimethylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2468613.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2468615.png)
![3-(Bromomethyl)-7,7-difluorobicyclo[4.1.0]heptane](/img/structure/B2468617.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide](/img/structure/B2468620.png)



![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2468627.png)